![molecular formula C9H7ClF6N2O2S B2448449 N-{2-[3-cloro-5-(trifluorometil)piridin-2-il]etil}-1,1,1-trifluorometanosulfonamida CAS No. 2059280-08-7](/img/structure/B2448449.png)
N-{2-[3-cloro-5-(trifluorometil)piridin-2-il]etil}-1,1,1-trifluorometanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . It is also noted that the relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .Molecular Structure Analysis
The molecular structure of this compound is C9H8ClF6N3O2S . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6 Pa at 20 °C), has a log P OW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Este compuesto es un motivo estructural clave en los ingredientes agroquímicos activos . Las trifluorometilpiridinas (TFMP) y sus derivados, incluido este compuesto, se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butil fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP también se utilizan en la industria farmacéutica . Se ha otorgado la aprobación de comercialización a cinco productos farmacéuticos que contienen la porción TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
En la industria veterinaria, se ha otorgado la aprobación de comercialización a dos productos que contienen la porción TFMP .
Síntesis de Productos para la Protección de Cultivos
Entre los derivados de TFMP, la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), que se utiliza como intermedio químico para la síntesis de varios productos para la protección de cultivos, tiene la mayor demanda .
Actividad Antimicrobiana
Este compuesto ha sido estudiado por su actividad antimicrobiana. Sin embargo, se descubrió que la presencia de una Sfp-PPTasa en el genoma bacteriano proporciona un mecanismo innato de resistencia . Por lo tanto, un agente antibacteriano viable debe dirigirse simultáneamente a ambas clases de enzimas PPTasa para detener eficazmente la proliferación bacteriana .
Aplicaciones Fungicidas
En el caso de los fungicidas, se sabe que este compuesto está presente en una gama de agroquímicos conocidos que incluyen fluopicolida .
Aplicaciones Herbicidas
Este compuesto también está presente en haloxyfop-P-metil, un herbicida conocido .
Aplicaciones Insecticidas
En el campo de los insecticidas, este compuesto está presente en la benzoyl fenil urea, fluazuron .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that the compound may simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It is suggested that the compound may interfere with the function of pptase enzymes, which are essential for bacterial proliferation . The downstream effects of this interference are still being studied.
Pharmacokinetics
A report on a similar compound, fluopyram, provides some insights into the toxicokinetics of such compounds
Result of Action
It is hypothesized that the compound may halt bacterial proliferation by targeting pptase enzymes
Safety and Hazards
Direcciones Futuras
The future directions of this compound could involve finding an alternative reduction method, making the 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile to be reduced to 2-[3-chlor-5-(trifluoromethyl)pyridin-2-yl]ethane under mild conditions . This synthetic method is mild in response, simple in operation, and has a high yield of target products .
Propiedades
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF6N2O2S/c10-6-3-5(8(11,12)13)4-17-7(6)1-2-18-21(19,20)9(14,15)16/h3-4,18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSDFMEYZHNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCNS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B2448366.png)
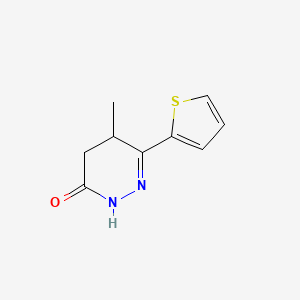

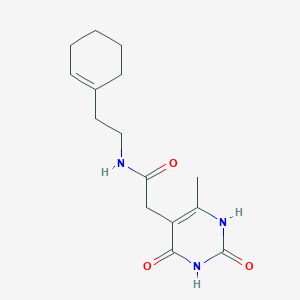
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)
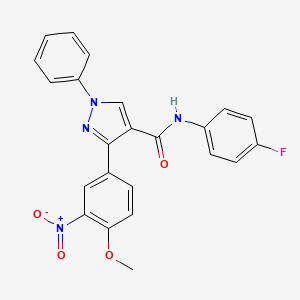
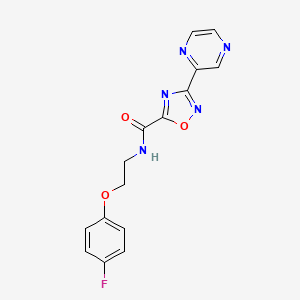
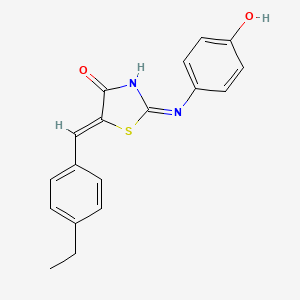

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)
![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)
